2'-(Bromomethyl)[1,1'-biphenyl]-2-ol
Description
2'-(Bromomethyl)[1,1'-biphenyl]-2-ol is a brominated biphenyl derivative with a hydroxyl group at the 2-position and a bromomethyl substituent at the 2'-position. Its molecular formula is C₁₃H₁₁BrO, with a molecular weight of 263.13 g/mol. The compound’s structural features—a biphenyl core, bromomethyl group, and hydroxyl group—impart distinct reactivity and biological activity, making it valuable in organic synthesis, medicinal chemistry, and materials science .
Key properties include:
- Hydroxyl group: Enables hydrogen bonding and participation in acid-base reactions.
- Bromomethyl group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Biphenyl scaffold: Provides structural rigidity and aromatic stability.
Properties
CAS No. |
63506-54-7 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,15H,9H2 |
InChI Key |
RIKWLJFGJYFTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol typically involves the bromination of 2’-methyl[1,1’-biphenyl]-2-ol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Dichloromethane: Common solvent for these reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Methyl-Substituted Biphenyls: Formed through reduction reactions.
Scientific Research Applications
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol is best understood through comparisons with structurally related biphenyl derivatives. Below is a detailed analysis based on substituent type, position, and functional group effects.
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity/Biological Activity | Reference |
|---|---|---|---|---|
| 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol | 2'-BrCH₂, 2-OH | 263.13 | High electrophilicity; enzyme inhibition | |
| 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | 3-BrCH₂, 2-CH₃ | 275.15 | Nucleophilic substitution; polymer synthesis | |
| 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol | 2'-NH₂, 3'-Br, 3-CH₃ | 278.14 | Halogen bonding; antimicrobial activity | |
| 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol | 4'-Br, 2'-F, 4-OH | 285.10 | Antioxidant; CYP450 inhibition | |
| 2'-Chloromethyl-[1,1'-biphenyl]-2-ol | 2'-ClCH₂, 2-OH | 218.67 | Lower reactivity than bromo analog |
Key Findings from Comparative Studies
Substituent Effects on Reactivity :
- The bromomethyl group in 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol exhibits higher electrophilicity compared to chloromethyl analogs due to bromine’s larger atomic size and polarizability, enhancing its suitability for nucleophilic substitution reactions .
- In contrast, fluorine or hydroxymethyl substituents (e.g., in 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol) reduce electrophilicity but improve metabolic stability .
Biological Activity: Brominated biphenyls like 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol show stronger enzyme inhibition (e.g., CYP450 isoforms) compared to non-halogenated analogs due to halogen bonding with biological targets . Compounds with amino groups (e.g., 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol) demonstrate enhanced antimicrobial activity but lower thermal stability .
Positional Isomerism :
- The 2'-position of the bromomethyl group in the target compound confers steric hindrance near the hydroxyl group, reducing unwanted side reactions compared to 3- or 4-substituted analogs .
Critical Analysis of Divergent Evidence
- Reactivity vs. Stability : and highlight that bromomethyl groups enhance reactivity but may compromise compound stability under acidic conditions compared to chloromethyl analogs.
- Biological vs. Industrial Utility : While brominated biphenyls are preferred in medicinal chemistry for halogen bonding, chlorinated derivatives (e.g., 2'-Chloromethyl-[1,1'-biphenyl]-2-ol) are more cost-effective for industrial polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
